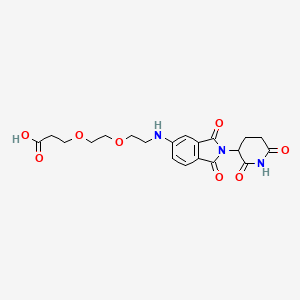

Thalidomide-NH-PEG2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O8/c24-16-4-3-15(18(27)22-16)23-19(28)13-2-1-12(11-14(13)20(23)29)21-6-8-31-10-9-30-7-5-17(25)26/h1-2,11,15,21H,3-10H2,(H,25,26)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTMAVHRHZISKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Thalidomide-NH-PEG2-COOH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-PEG2-COOH is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, particularly those implicated in disease.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in PROTACs, its interaction with the E3 ubiquitin ligase Cereblon (CRBN), and the subsequent signaling cascade that leads to targeted protein degradation. This document also includes quantitative data on the binding of thalidomide (B1683933) derivatives to Cereblon, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism of Action: A Bridge to Degradation

The primary function of this compound is to serve as a linker that connects a warhead (a ligand for a target protein) to a Thalidomide-based Cereblon E3 ligase ligand.[1] The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This proximity-induced event facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2][5]

The PEG2 (polyethylene glycol) component of the linker enhances the solubility and provides the necessary flexibility for the PROTAC to orient the target protein and Cereblon optimally for ubiquitination.[6] The terminal carboxylic acid (COOH) group provides a reactive handle for the straightforward chemical conjugation of a ligand for the protein of interest.

Signaling Pathway of PROTAC Action

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a this compound linker.

Quantitative Data: Binding Affinity to Cereblon

While specific binding affinity data for the isolated this compound fragment is not extensively reported in peer-reviewed literature, the binding of the core thalidomide molecule and its derivatives to Cereblon is well-characterized. The affinity of the thalidomide moiety for CRBN is a critical parameter for the efficacy of a PROTAC. The addition of a PEG linker at the 4- or 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket.[2]

The following table summarizes the reported binding affinities of thalidomide and its key derivatives to Cereblon.

| Compound | Binding Assay | Kd / Ki (nM) | Reference(s) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1000 | [2] |

| Thalidomide | Competitive Titration | ~250 | [3] |

| Lenalidomide | Competitive Titration | ~178 | |

| Pomalidomide | Competitive Titration | ~157 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTACs synthesized from this compound.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[5][7] This allows for the determination of key parameters such as DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[5]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.[7]

-

Prepare serial dilutions of the PROTAC in complete growth medium.

-

Treat cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[7]

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[5]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[5]

-

Wash the membrane three times with TBST.[5]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.[5]

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.[5]

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.[4]

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents as described above

Methodology:

-

Reaction Setup:

-

Assemble the ubiquitination reaction on ice. A typical 25 µL reaction includes:

-

Ubiquitination buffer

-

E1 enzyme

-

E2 enzyme

-

CRL4-CRBN complex

-

Target protein

-

Ubiquitin

-

PROTAC (at various concentrations)

-

ATP

-

-

Include negative controls, such as reactions lacking E1, E3, or the PROTAC.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Boil the samples and analyze by SDS-PAGE and Western blot using an antibody against the target protein.

-

The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.[4]

-

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the ternary complex (Target Protein - PROTAC - CRBN), which is a critical step for PROTAC efficacy.[8][9]

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant CRBN complex (e.g., FLAG-tagged)

-

PROTAC compound

-

AlphaLISA anti-tag acceptor beads (e.g., Anti-GST)

-

AlphaLISA anti-tag donor beads (e.g., Anti-FLAG)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Methodology:

-

Assay Setup:

-

In a microplate, add the tagged target protein, tagged CRBN complex, and the PROTAC at various concentrations.

-

Include controls such as binary complexes (PROTAC + Target, PROTAC + CRBN) and unbound ligands (e.g., the warhead alone and thalidomide alone).[8]

-

-

Incubation:

-

Incubate the mixture to allow for ternary complex formation.

-

-

Bead Addition and Detection:

-

Add the AlphaLISA acceptor and donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

-

Data Analysis:

-

A high AlphaLISA signal indicates the formation of the ternary complex, as the donor and acceptor beads are brought into proximity.

-

The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed and is characteristic of PROTAC-mediated ternary complex formation.[8]

-

Conclusion

This compound is a versatile and indispensable tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its mechanism of action is centered on its ability to be incorporated into a heterobifunctional molecule that orchestrates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of a target protein. A thorough understanding of this mechanism, coupled with robust experimental validation using the protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders for therapeutic and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. SLAS2024 [slas2024.eventscribe.net]

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to the Role of the PEG Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted protein removal. A PROTAC molecule is composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two. While the ligands provide specificity, it is the often-underestimated linker that dictates the overall efficacy, pharmacokinetics, and drug-like properties of the PROTAC.[1][2]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a mainstay in PROTAC design.[3][4] This is due to their unique ability to impart favorable physicochemical properties and to strategically orient the two ends of the chimera to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Critical Functions of the PROTAC Linker

The linker is far more than a passive spacer; it is an active contributor to the biological activity of the PROTAC.[1][6] Its length, composition, rigidity, and attachment points profoundly influence:

-

Ternary Complex Formation and Stability: The linker's primary role is to enable the formation of a productive ternary complex.[5][6] Its flexibility and length determine the relative orientation and proximity of the POI and E3 ligase, which is crucial for efficient ubiquitination.[2][7]

-

Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "rule-of-five" drug-like space, leading to challenges with solubility and permeability.[4] The linker's chemical makeup is a key tool to modulate these properties.[6]

-

Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of protein degradation, which is quantified by parameters such as the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]

-

Selectivity and Pharmacokinetics: The linker can influence selectivity by favoring certain ternary complex conformations over others and impacts the overall pharmacokinetic profile of the molecule.[6]

The Advantages of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units. Their widespread use in PROTACs stems from several beneficial characteristics:[1][4][6]

-

Enhanced Hydrophilicity and Solubility: The ether oxygens in the PEG chain are hydrophilic and can engage in hydrogen bonding, which significantly improves the aqueous solubility of the often hydrophobic PROTAC molecule.[1][6][8] This is critical for administration and bioavailability.

-

Conformational Flexibility: PEG chains are highly flexible, allowing the PROTAC to adopt multiple conformations.[6][9] This conformational sampling increases the probability of achieving a productive orientation for the ternary complex, which can be particularly advantageous when dealing with complex protein topographies.[5]

-

Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers can lead to a "chameleon effect."[4][6] The linker can fold to shield its polar surface area, creating a more compact, less polar structure that is more conducive to membrane traversal.[4] However, it is crucial to find an optimal balance, as excessively long PEG chains can decrease permeability.[4]

-

Synthetic Tractability: PEG linkers are synthetically accessible and can be easily modified to create PROTAC libraries with varying linker lengths for optimization.[6]

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimization of the linker, particularly its length, is a critical and empirically determined process for each PROTAC system. The following tables summarize quantitative data from published studies, illustrating the profound impact of linker composition and length on PROTAC efficacy.

Table 1: Impact of Linker Length and Composition on Degradation of Target Proteins

| PROTAC Target | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether (< 12) | No Degradation | - | - | [10][11] |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether (21) | 3 | 96 | - | [11] |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether (29) | 292 | 76 | - | [11] |

| Estrogen Receptor (ER) | Alkyl (12) | ~100 | ~75 | MCF7 | [12] |

| Estrogen Receptor (ER) | Alkyl (16) | ~10 | >90 | MCF7 | [12] |

| PI3K/mTOR | C8 Alkyl | 88.4 (PI3Kγ) | >70 | THP-1 | [13] |

| CRBN | Nine-atom Alkyl | Concentration-dependent decrease | - | HEK293T | [10][11] |

| CRBN | PEG (3 units) | Weak Degradation | - | HEK293T | [10][11] |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific PROTAC, target, and cell line used.

Table 2: Illustrative Physicochemical Properties of BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |

| PROTAC A | PEG2 | ~850 | 2.8 | 180 | [6] |

| PROTAC B | PEG4 | ~940 | 2.5 | 200 | [6] |

| PROTAC C | PEG6 | ~1030 | 2.2 | 220 | [6] |

This table provides an illustrative example of how increasing the number of PEG units affects key physicochemical parameters. TPSA: Topological Polar Surface Area. Data compiled from publicly available research.[6]

Visualizing Key Concepts in PROTAC Design

Diagrams generated using Graphviz (DOT language) help to clarify the complex mechanisms and workflows involved in PROTAC research.

Caption: The PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: The "Hook Effect" in PROTACs.

Detailed Experimental Protocols

The successful development of a PROTAC relies on a suite of robust assays to characterize its binding, permeability, and degradation efficacy.

Western Blot for Protein Degradation

This is the gold-standard assay to quantify the degradation of a target protein following PROTAC treatment.[1][10][14]

a) Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.

-

Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[14]

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][14]

b) Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]

-

Add an appropriate volume (e.g., 100-200 µL) of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][10]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][14]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][14]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[1]

c) SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1][14]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

d) Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][7]

a) Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one component (e.g., the E3 ligase) and flowing over the other components (PROTAC and POI), one can measure the formation and stability of the ternary complex.[3]

b) General Protocol:

-

Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[3]

-

Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).[3]

-

Binary Interaction (PROTAC-POI): A separate experiment is typically performed to determine the affinity of the PROTAC for the POI.

-

Ternary Complex Formation: Inject a series of concentrations of the POI pre-incubated with a fixed concentration of the PROTAC over the immobilized E3 ligase.[3] The resulting sensorgram will show an enhanced binding response if a stable ternary complex is formed.

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α), which is the ratio of the binary affinities to the ternary affinity. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other, leading to a more stable ternary complex.[3]

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[4][15]

a) Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane infused with a lipid mixture (e.g., lecithin (B1663433) in dodecane), to an acceptor compartment.[4][16][17]

b) General Protocol:

-

Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

-

Coat Membrane: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.[17]

-

Prepare Solutions:

-

Donor Solution: Dissolve the PROTAC compound at a known concentration in a buffer solution (e.g., PBS at pH 7.4).

-

Acceptor Solution: Fill the wells of the acceptor plate with buffer, which may contain a surfactant to improve the solubility of the permeated compound.[16]

-

-

Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature.[17][18]

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[18]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

-

Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

-

Conclusion

The linker is a critical and multifaceted component in PROTAC design, and PEG-based linkers have proven to be exceptionally valuable tools. They offer a powerful means to overcome the inherent challenges of PROTAC development, such as poor solubility, by providing hydrophilicity and conformational flexibility. The optimization of the PEG linker's length and composition is paramount to achieving a stable and productive ternary complex, which ultimately dictates the degradation efficiency. The traditional "trial and error" approach to linker design is increasingly being supplemented by rational, structure-guided strategies and a deep understanding of the principles outlined in this guide. As the field of targeted protein degradation continues to evolve, the strategic design of linkers, particularly with versatile scaffolds like PEG, will remain a cornerstone of developing the next generation of potent and selective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. pelagobio.com [pelagobio.com]

- 10. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. PAMPA | Evotec [evotec.com]

Thalidomide as a Cereblon (CRBN) E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have re-emerged as crucial therapeutics, primarily in oncology. Their mechanism of action, once enigmatic, is now understood to be centered on their function as "molecular glues." These small molecules bind to Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by the complex, termed "neosubstrates." This guide provides an in-depth technical overview of the core principles of thalidomide-mediated protein degradation, including the structure of the CRL4^CRBN^ complex, the mechanism of neosubstrate recruitment, and detailed experimental protocols for studying these processes.

Introduction: The Ubiquitin-Proteasome System and E3 Ligases

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, responsible for the breakdown of over 80% of intracellular proteins.[1] This process involves a sequential enzymatic cascade. First, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 to a specific substrate protein. The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome. E3 ligases, of which there are over 600 in humans, are the key determinants of substrate specificity in the UPS.

The Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases. The CRL4^CRBN^ complex is composed of Cullin 4 (CUL4A or CUL4B), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and Cereblon (CRBN) acting as the substrate receptor.[1]

Thalidomide and the CRL4^CRBN^ E3 Ligase Complex

Thalidomide, along with its more potent derivatives lenalidomide (B1683929) and pomalidomide, exerts its therapeutic effects by directly binding to CRBN.[1][2][3] This binding occurs within a specific pocket in the C-terminal region of CRBN.[1] The interaction is enantioselective, with the (S)-enantiomer of thalidomide showing a higher binding affinity for CRBN than the (R)-enantiomer.[2][4] The binding of thalidomide to CRBN does not inhibit the E3 ligase complex but rather repurposes it.

Structure and Function of the CRL4^CRBN^ Complex

The CRL4^CRBN^ complex assembles with CUL4 forming the scaffold, RBX1 containing the RING domain that recruits the E2-ubiquitin conjugate, and DDB1 acting as an adaptor protein that links CRBN to CUL4.[1][5][6] CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins destined for degradation.

Caption: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex.

Mechanism of Action: Thalidomide as a Molecular Glue

Thalidomide and its analogs act as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific neosubstrates.[1][7] The drug sits (B43327) in the CRBN binding pocket, creating a new surface that is recognized by a degron motif on the neosubstrate. This ternary complex formation (CRBN-drug-neosubstrate) is essential for the subsequent ubiquitination and degradation of the neosubstrate.

Neosubstrate Degradation Pathway

The binding of thalidomide to CRBN initiates the degradation of a specific set of proteins. This process can be summarized in the following steps:

-

Binding: Thalidomide binds to the CRBN subunit of the CRL4^CRBN^ E3 ligase complex.

-

Recruitment: The CRBN-thalidomide complex presents a novel interface that recruits a neosubstrate.

-

Ubiquitination: The recruited neosubstrate is polyubiquitinated by the CRL4^CRBN^ complex, with the help of E1 and E2 enzymes.

-

Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.

Caption: Mechanism of Thalidomide-Induced Neosubstrate Degradation.

Key Neosubstrates of Thalidomide and its Derivatives

The spectrum of neosubstrates targeted for degradation varies between thalidomide and its analogs, which accounts for their different therapeutic activities and toxicity profiles.[8][9]

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are key neosubstrates of lenalidomide and pomalidomide.[1][10][11][12] Their degradation is central to the anti-myeloma activity of these drugs.[1][13]

-

Casein Kinase 1α (CK1α): Lenalidomide, but not thalidomide or pomalidomide, efficiently induces the degradation of CK1α.[1][8][14] This is the basis for its therapeutic efficacy in myelodysplastic syndromes (MDS) with a 5q deletion.[8][14]

-

GSPT1: The translation termination factor GSPT1 is a neosubstrate of certain thalidomide derivatives and is associated with broad cytotoxicity.[15][16][17][18]

-

SALL4: This developmental transcription factor is a neosubstrate of thalidomide.[19][20][21][22] The degradation of SALL4 is strongly implicated in the teratogenic effects of thalidomide, as heterozygous loss-of-function mutations in the SALL4 gene lead to syndromes that phenocopy thalidomide-induced birth defects.[19][20][21]

-

PLZF (ZBTB16): Promyelocytic leukemia zinc finger protein is another neosubstrate implicated in thalidomide's teratogenicity.[23][24]

Quantitative Data

The binding affinities of thalidomide and its derivatives to CRBN, and the efficiency of neosubstrate degradation, have been quantified in various studies.

Table 1: Binding Affinities of IMiDs to CRBN

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [5] |

| Lenalidomide | ~178 nM | Not Specified | [5] |

| Pomalidomide | ~157 nM | Not Specified | [5] |

| Lenalidomide | 6.7 ± 0.9 µM | ITC (CRBN TBD) | [25] |

| Pomalidomide | 14.7 ± 1.9 µM | ITC (CRBN TBD) | [25] |

| Thalidomide | 43.4 ± 2.6 µM | ITC (CRBN TBD) | [25] |

Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain (TBD) alone) and the assay conditions.

Table 2: Neosubstrate Degradation Potency (DC50/IC50)

| Compound | Neosubstrate | DC50/IC50 | Cell Line | Reference |

| EM12 | IKZF1 | 1.7 µM | Not Specified | [15] |

| 4-OH-EM12 | IKZF1 | 28 nM | Not Specified | [15] |

| Lenalidomide | CRBN Binding | ~2 µM (IC50) | U266 | [26] |

| Pomalidomide | CRBN Binding | ~2 µM (IC50) | U266 | [26] |

DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 in this context refers to the concentration that inhibits 50% of CRBN binding to an affinity matrix.

Experimental Protocols

Investigating the mechanism of thalidomide and its analogs involves a variety of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Principle: Co-IP is used to determine if two proteins interact in a cellular context. An antibody against a "bait" protein is used to pull it out of a cell lysate, and any interacting "prey" proteins are co-precipitated.

Methodology:

-

Cell Lysis: Treat cells with the desired compound (e.g., lenalidomide) or a vehicle control (e.g., DMSO). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-CRBN). Add protein A/G-coupled magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait (CRBN) and potential prey (e.g., IKZF1, IKZF3) proteins. An increase in the co-precipitated prey protein in the drug-treated sample indicates a drug-dependent interaction.[10]

In Vitro Ubiquitination Assay

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by a specific E3 ligase.

Methodology:

-

Component Assembly: Combine purified E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D3 and UBE2G1 for CRL4^CRBN^), ubiquitin, ATP, and the purified E3 ligase complex (CRL4^CRBN^) in a reaction buffer.

-

Substrate Addition: Add the purified neosubstrate of interest (e.g., IKZF3) and the compound (e.g., lenalidomide) or vehicle control.

-

Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by western blotting using an antibody against the substrate. A ladder of higher molecular weight bands in the drug-treated lane indicates polyubiquitination.[10]

Protein Degradation Assay (Western Blot)

Principle: This is a straightforward method to assess the reduction in the total cellular level of a target protein upon drug treatment.

Methodology:

-

Cell Treatment: Plate cells and treat with a dose-response of the compound of interest for a specified time course (e.g., 3-24 hours).

-

Lysate Preparation: Harvest and lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Western Blotting: Perform SDS-PAGE and western blotting using an antibody specific to the neosubstrate of interest. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading. A decrease in the protein band intensity with increasing drug concentration or time indicates degradation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for validating a CRBN-dependent degrader.

Conclusion

The discovery of CRBN as the direct target of thalidomide has revolutionized our understanding of this infamous drug and has opened up a new field of targeted protein degradation. By acting as molecular glues, thalidomide and its derivatives can hijack the CRL4^CRBN^ E3 ligase to induce the degradation of specific neosubstrates, leading to profound therapeutic effects. The continued elucidation of the structural and mechanistic details of this process, aided by the experimental approaches outlined in this guide, will undoubtedly pave the way for the rational design of novel protein degraders with improved efficacy and safety profiles. The ability to selectively eliminate disease-causing proteins represents a paradigm shift in drug discovery, with the potential to address a wide range of human diseases.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beyondspringpharma.com [beyondspringpharma.com]

- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 21. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 23. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Synthesis of Thalidomide-NH-PEG2-COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Thalidomide-NH-PEG2-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This hetero-bifunctional molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This functional handle allows for the subsequent conjugation of a target protein ligand, forming a complete PROTAC molecule designed for targeted protein degradation.

This document details a reliable synthetic pathway, provides explicit experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations to aid in the understanding of the experimental workflow and chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step linear sequence, commencing with the commercially available 4-nitrophthalic anhydride (B1165640). The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitrothalidomide

This step involves the condensation of 4-nitrophthalic anhydride with L-glutamine at an elevated temperature.

Reaction Scheme:

Caption: Synthesis of 4-Nitrothalidomide.

Protocol:

-

In a round-bottom flask, thoroughly mix 4-nitrophthalic anhydride (1.0 eq) and L-glutamine (1.0 eq).

-

Heat the solid mixture to 140°C with constant stirring. The reactants will melt and react.

-

After 30 minutes, apply a vacuum to the system to facilitate the removal of water generated during the reaction.

-

Continue heating under vacuum for an additional 4 hours.

-

Cool the reaction mixture to room temperature. The crude product will solidify.

-

Dissolve the crude solid in a minimal amount of hot 1,4-dioxane.

-

Remove the dioxane under reduced pressure.

-

Add acetone (B3395972) to the residue and stir to induce precipitation of the product.

-

Filter the solid, wash with cold acetone, and dry under vacuum to yield 4-nitrothalidomide as a yellow solid.

Step 2: Synthesis of 4-Aminothalidomide

The nitro group of 4-nitrothalidomide is reduced to a primary amine via catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of 4-Nitrothalidomide.

Protocol:

-

To a solution of 4-nitrothalidomide (1.0 eq) in methanol, add 10% palladium on carbon (10 wt%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminothalidomide as a solid, which can be used in the next step without further purification.

Step 3: Amide Coupling to Synthesize Boc-Thalidomide-NH-PEG2-COOH

4-Aminothalidomide is coupled with the commercially available Boc-NH-PEG2-COOH using standard peptide coupling reagents.

Reaction Scheme:

Caption: Amide coupling reaction.

Protocol:

-

Dissolve Boc-NH-PEG2-COOH (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 4-aminothalidomide (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture and stir at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758)/methanol gradient) to yield Boc-Thalidomide-NH-PEG2-COOH.

Step 4: Boc Deprotection to Yield this compound

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Reaction Scheme:

Caption: Boc deprotection.

Protocol:

-

Dissolve Boc-Thalidomide-NH-PEG2-COOH (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

-

The crude product can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final product, this compound, as a TFA salt.

Data Presentation

The following tables summarize the characterization and expected quantitative data for the key materials in this synthesis.

Table 1: Properties of Starting Materials and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 4-Nitrothalidomide | C₁₃H₉N₃O₆ | 303.23 | Yellow Solid | >95% |

| 4-Aminothalidomide | C₁₃H₁₁N₃O₄ | 273.25 | Solid | >95% |

| Boc-NH-PEG2-COOH | C₁₁H₂₁NO₆ | 263.29 | White Solid or Oil | >95% |

| Boc-Thalidomide-NH-PEG2-COOH | C₂₄H₃₀N₄O₉ | 518.52 | Solid | >95% |

Table 2: Expected Reaction Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | 4-Nitrothalidomide | 70-85 | >95 |

| 2 | 4-Aminothalidomide | 85-95 | >95 |

| 3 | Boc-Thalidomide-NH-PEG2-COOH | 60-75 | >95 |

| 4 | This compound | >90 | >98 |

Table 3: Characterization of Final Product: this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₄O₇ |

| Molecular Weight | 434.41 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMSO, DMF |

| Storage | -20°C, desiccated |

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the logical flow of the purification process.

Caption: Key chemical transformations in the synthesis.

Caption: General workflow for HPLC purification.

This guide provides a robust and detailed framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and handle all chemicals, particularly thalidomide and its derivatives, with appropriate caution in a well-ventilated fume hood.

The Carboxylic Acid Group: A Cornerstone in PROTAC Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The synthesis of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two, is a complex process. Central to this synthesis is the versatile carboxylic acid functional group. Its inherent reactivity and prevalence in synthetic building blocks make it a linchpin in the construction of PROTACs. This technical guide delves into the multifaceted role of the carboxylic acid group in PROTAC synthesis, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in this dynamic field.

The carboxylic acid moiety primarily serves as a key reactive handle for the formation of stable amide or ester linkages, which are the most common bonds used to connect the different components of a PROTAC. Furthermore, carboxylic acids can be strategically incorporated into the warhead, E3 ligase ligand, or the linker itself, offering multiple avenues for molecular assembly and optimization. Understanding the chemistry of the carboxylic acid group is therefore fundamental to the rational design and efficient synthesis of novel PROTAC degraders.

The Role of Carboxylic Acids in PROTAC Linker Chemistry

The linker component of a PROTAC is not merely a spacer but plays a critical role in optimizing the ternary complex formation between the POI and the E3 ligase, thereby influencing degradation efficiency. Carboxylic acids are instrumental in linker chemistry for several reasons:

-

Versatile Conjugation Handle : A terminal carboxylic acid on a linker provides a convenient point for conjugation to an amine-functionalized warhead or E3 ligase ligand, typically through amide bond formation. Similarly, it can react with an alcohol to form an ester linkage.

-

Modulation of Physicochemical Properties : The presence of a carboxylic acid or its derivatives (amides, esters) within the linker can influence the PROTAC's solubility, permeability, and metabolic stability. For instance, replacing an amide with an ester has been shown to potentially improve cell permeability.[1][2][3]

-

Synthetic Accessibility : A wide variety of commercially available linkers possess terminal carboxylic acid groups, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.

Core Synthetic Methodologies Involving Carboxylic Acids

The conversion of a carboxylic acid to an amide or ester is not a direct reaction and requires activation of the carboxyl group. Several reliable and high-yielding methods have been established for this purpose in the context of PROTAC synthesis.

Amide Bond Formation

Amide bonds are the most prevalent type of linkage in PROTACs due to their high stability. The formation of an amide bond from a carboxylic acid and an amine is typically mediated by a coupling reagent.

This protocol describes a general procedure for the coupling of a carboxylic acid-containing component (e.g., a linker) with an amine-containing component (e.g., a warhead or E3 ligase ligand) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

-

Carboxylic acid component (1.0 eq)

-

Amine component (1.0 - 1.2 eq)

-

HATU (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF or DCM.

-

Add HATU (1.1 - 1.5 eq) and DIPEA or TEA (2.0 - 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine component (1.0 - 1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.[4][5][6]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide-linked PROTAC.

Ester Bond Formation

Ester linkages, while generally less stable than amides, can offer advantages in terms of cell permeability.[1][2][3] The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.

This protocol outlines the esterification of a carboxylic acid with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[7][8]

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.0 - 1.5 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 - 0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), alcohol (1.0 - 1.5 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with 0.5 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Quantitative Data on Linker Stability

The choice between an amide and an ester linkage can significantly impact the stability of a PROTAC. The following table summarizes the comparative stability of these linkages.

| Linkage Type | Chemical Stability (Hydrolysis) | Enzymatic Stability (in Plasma) | Key Considerations |

| Amide | High stability towards acid and base-catalyzed hydrolysis. | Generally high stability. Amidases are less prevalent than esterases.[9] | Preferred for robust, long-acting PROTACs. |

| Ester | Susceptible to both acid and base-catalyzed hydrolysis. | Prone to rapid hydrolysis by plasma esterases.[1][3][9] | May be useful for PROTACs requiring controlled release or shorter half-lives. Can improve cell permeability.[1][2][3] |

Visualizing the Synthetic Workflow

The synthesis of a PROTAC often follows a modular and convergent approach. The following diagrams, generated using the DOT language, illustrate common synthetic workflows and the central role of the carboxylic acid group.

Caption: A generalized workflow for PROTAC synthesis starting with a carboxylic acid-functionalized warhead.

Caption: The central role of carboxylic acid activation in the formation of amide and ester bonds.

Conclusion

The carboxylic acid group is an indispensable functional group in the synthesis of PROTACs. Its ability to be readily converted into stable amide or ester linkages provides a robust and versatile strategy for assembling the three key components of a PROTAC. A thorough understanding of the methodologies for activating and coupling carboxylic acids, as detailed in this guide, is crucial for any researcher in the field of targeted protein degradation. As the design of PROTACs becomes more sophisticated, the fundamental chemistry of the carboxylic acid will undoubtedly continue to play a pivotal role in the development of next-generation protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 6. benchchem.com [benchchem.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Thalidomide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide (B1683933), a drug with a notorious past, has been repurposed as a powerful therapeutic agent for various cancers and inflammatory diseases. Its clinical success has spurred the development of a new generation of analogs, known as immunomodulatory drugs (IMiDs), with enhanced efficacy and improved safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thalidomide and its analogs, focusing on their core therapeutic activities: immunomodulation, anti-inflammatory effects, and anti-angiogenesis. We delve into the molecular mechanisms of action, present quantitative data on their biological activities, detail key experimental protocols, and visualize the intricate signaling pathways they modulate. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of molecules.

Introduction: The Rebirth of a Molecule

Initially introduced as a sedative in the 1950s, thalidomide was quickly withdrawn from the market due to its severe teratogenic effects. However, subsequent research revealed its potent anti-inflammatory and immunomodulatory properties, leading to its approval for the treatment of erythema nodosum leprosum and multiple myeloma.[1] This revival of interest has led to the synthesis of numerous analogs with the goal of separating the therapeutic effects from the teratogenic ones. The two most prominent analogs, lenalidomide (B1683929) and pomalidomide, have demonstrated superior clinical activity in various hematological malignancies.[2]

The pleiotropic activities of thalidomide and its analogs stem from their ability to bind to the protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation is central to the diverse biological effects of these compounds.[3]

Core Activities and Structure-Activity Relationships

The therapeutic efficacy of thalidomide analogs is a composite of their immunomodulatory, anti-inflammatory, and anti-angiogenic activities. The structural modifications of the thalidomide scaffold have a profound impact on these activities.

Immunomodulatory and Anti-inflammatory Activity: Targeting Cereblon and TNF-α

The immunomodulatory and anti-inflammatory effects of thalidomide analogs are primarily mediated through their interaction with CRBN and the subsequent downstream events, including the inhibition of tumor necrosis factor-alpha (TNF-α) production.

Structure-Activity Relationship:

-

Glutarimide (B196013) Ring: The glutarimide ring is essential for binding to CRBN. The (S)-enantiomer generally exhibits stronger binding to CRBN compared to the (R)-enantiomer.[4] Modifications to this ring can significantly alter binding affinity and subsequent activity.

-

Phthaloyl Ring: Modifications to the phthaloyl ring are crucial for enhancing potency and altering the substrate degradation profile.

-

Amino Group at C4: The addition of an amino group at the 4-position of the phthaloyl ring, as seen in lenalidomide and pomalidomide, significantly increases the potency of TNF-α inhibition and immunomodulatory effects compared to thalidomide.[5]

-

Tetrafluorination: Tetrafluorination of the phthaloyl ring has been shown to produce analogs with potent anti-angiogenic and anti-prostate cancer activities.[1]

-

Quantitative Data: CRBN Binding Affinity and TNF-α Inhibition

The following table summarizes the binding affinities of key thalidomide analogs to CRBN and their inhibitory concentrations for TNF-α production.

| Compound | CRBN Binding (IC50/Kd) | TNF-α Inhibition (IC50) | Reference(s) |

| Thalidomide | ~30 µM (IC50) / ~250 nM (Kd) | ~1 µg/mL | [6][7][8] |

| Lenalidomide | ~3 µM (IC50) / ~178 nM (Kd) | Potent inhibitor | [6][7] |

| Pomalidomide | ~3 µM (IC50) / ~157 nM (Kd) | More potent than lenalidomide | [6][7] |

Note: IC50 and Kd values can vary depending on the assay conditions.

Anti-Angiogenic Activity

Thalidomide and its analogs inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9]

Structure-Activity Relationship:

-

The anti-angiogenic activity of thalidomide analogs is not always directly correlated with their TNF-α inhibitory properties.[10]

-

Analogs from both the IMiD and SelCID (Selective Cytokine Inhibitory Drugs) classes have demonstrated potent anti-angiogenic effects, often significantly greater than thalidomide itself.[9]

-

Specific structural modifications, such as N-substitution and tetrafluorination of the phthaloyl ring, have yielded analogs with enhanced anti-angiogenic activity.[3][11]

Quantitative Data: Anti-Angiogenic Activity

Teratogenicity

The teratogenic effects of thalidomide are a critical consideration in the development of its analogs. The (S)-enantiomer of thalidomide is thought to be primarily responsible for these devastating birth defects. The mechanism is complex and involves the inhibition of angiogenesis in the developing limb bud and interference with key developmental signaling pathways.[2]

Key Signaling Pathways

The biological effects of thalidomide analogs are orchestrated through their modulation of specific signaling pathways.

The CRBN-E3 Ubiquitin Ligase Pathway

This is the central pathway through which thalidomide and its analogs exert their therapeutic effects.

Caption: CRBN-E3 Ubiquitin Ligase Pathway.

Teratogenicity Signaling Pathway

The teratogenic effects of thalidomide are linked to the disruption of crucial developmental signaling pathways in the limb bud.

Caption: Thalidomide Teratogenicity Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of thalidomide analogs.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a compound to CRBN.

Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. A test compound that competes for the same binding site will displace the tracer, leading to a decrease in the FP signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human CRBN protein.

-

Prepare a stock solution of a fluorescently labeled thalidomide tracer.

-

Prepare a serial dilution of the test compound in a suitable buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add a fixed concentration of the CRBN protein and the fluorescent tracer to each well.

-

Add the serially diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TNF-α Inhibition Assay (LPS-stimulated Human PBMCs)

This assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Plate the PBMCs in a 96-well culture plate.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Plate Coating:

-

Thaw growth factor-reduced Matrigel on ice.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Add various concentrations of the test compound to the wells.

-

-

Incubation and Visualization:

-

Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Visualize the tube-like structures using a light microscope.

-

-

Quantification:

-

Capture images of the tube network.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Experimental Workflow Visualization

Caption: Workflow for Thalidomide Analog Evaluation.

Conclusion and Future Directions

The study of the structure-activity relationship of thalidomide analogs has been instrumental in the development of highly effective and safer drugs for a range of diseases. The core principle of modulating the CRBN-E3 ligase complex to induce targeted protein degradation has opened up a new paradigm in drug discovery. Future research will likely focus on:

-

Fine-tuning Substrate Specificity: Designing novel analogs that can recruit a wider range of therapeutically relevant neosubstrates to the CRBN complex.

-

Developing Tissue-Specific Analogs: Engineering compounds with enhanced activity in specific tissues to minimize off-target effects.

-

Overcoming Resistance: Understanding and circumventing the mechanisms of resistance to current IMiDs.

-

Expanding Therapeutic Applications: Exploring the potential of thalidomide analogs in other diseases, including solid tumors and autoimmune disorders.

The continued exploration of the SAR of thalidomide and its derivatives holds immense promise for the development of next-generation therapeutics with unprecedented precision and efficacy. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

- 1. Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Thalidomide-NH-PEG2-COOH: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thalidomide-NH-PEG2-COOH, a crucial bifunctional linker used in the rapidly advancing field of targeted protein degradation. Its unique structure allows for the strategic assembly of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to selectively eliminate disease-causing proteins.

Core Compound Information

This compound is a synthetic molecule that incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker that is terminated with a carboxylic acid. This carboxylic acid group provides a reactive handle for conjugation to a ligand that binds to a specific target protein.

Chemical Structure:

The structure facilitates the recruitment of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference |

| CAS Number | 2412056-45-0 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₃N₃O₈ | [1][4] |

| Molecular Weight | 433.41 g/mol | [1][4] |

| Purity | ≥95% to 99.04% | [1][2] |

| Appearance | Faint yellow to yellow/green solid/powder | [1][2] |

| Storage Temperature | 2-8°C or -20°C | [1][2][3] |

| SMILES String | O=C(O)CCOCCOCCNC1=CC=C2C(=O)N(C(=O)C2=C1)C3C(=O)NC(=O)CC3 | [1][2] |

| InChI Key | TWTMAVHRHZISKR-UHFFFAOYSA-N | [1] |

Conceptual Role in PROTAC Assembly

This compound is a fundamental component in the modular construction of PROTACs. The diagram below illustrates its central role in linking a target protein ligand to the E3 ligase machinery.

Experimental Protocols

While the direct synthesis of this compound is a specialized process, a common application involves its conjugation to a target protein ligand to form a PROTAC, followed by cellular assays to confirm the degradation of the target protein. Below is a representative protocol for these downstream applications.

1. PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of this compound to a hypothetical amine-containing target protein ligand.

-

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Anhydrous N,N-Dimethylformamide (DMF)[5]

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent

-

Diisopropylethylamine (DIPEA)[5]

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

-

-

Procedure:

-

Dissolve this compound and the amine-containing target protein ligand in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., BOP) and a non-nucleophilic base such as DIPEA to the solution.[5]

-

Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the resulting PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC compound by MS and NMR analysis.

-

2. Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with the newly synthesized PROTAC.

-

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or a DMSO control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them.[5]

-

Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[5]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[5]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Visualize the protein bands using a chemiluminescent substrate.[5]

-

Re-probe the membrane with an antibody for a loading control to normalize the results.[5]

-

Quantify the band intensities to determine the extent of target protein degradation.[5]

-

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling cascade initiated by a PROTAC molecule, leading to the degradation of a target protein.

References

Solubility and storage conditions for thalidomide-based linkers

An In-depth Technical Guide to the Solubility and Storage of Thalidomide-Based Linkers